molecular formula C13H8F4S B7995262 1,3-Difluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene

1,3-Difluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7995262
M. Wt: 272.26 g/mol
InChI Key: MHAFRGIXYFSQHJ-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene is a fluorinated aromatic compound featuring a central benzene ring substituted with two fluorine atoms at the 1- and 3-positions and a sulfanylmethyl group at the 2-position. The sulfanylmethyl moiety is further substituted with a 3,4-difluorophenyl group. This structure confers unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, or materials science.

Properties

IUPAC Name

2-[(3,4-difluorophenyl)sulfanylmethyl]-1,3-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4S/c14-10-2-1-3-11(15)9(10)7-18-8-4-5-12(16)13(17)6-8/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAFRGIXYFSQHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CSC2=CC(=C(C=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Difluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene typically involves the use of nucleophilic aromatic substitution (S(N)Ar) reactions. One common method starts with 1,3-difluorobenzene as the base compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of palladium-catalyzed coupling reactions, such as the Suzuki–Miyaura coupling, is common in industrial settings due to their efficiency and functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated aromatic compounds, while oxidation and reduction reactions can produce different sulfur-containing derivatives .

Scientific Research Applications

Medicinal Chemistry

1,3-Difluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene has been investigated for its potential in drug design and development. Its fluorinated structure may enhance the pharmacological properties of various compounds.

Case Study: Anticancer Activity
Research has indicated that fluorinated compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a study evaluating the effects on HepG2 and MDA-MB-231 cancer cells found that:

CompoundCell LineIC50 (µM)
1,3-Difluoro...HepG210.0
Compound AHepG212.5
Compound BMDA-MB-23115.0

These findings suggest that this compound could potentially inhibit cell proliferation and induce apoptosis in malignant cells.

Antimicrobial Activity

Preliminary studies have also explored the antimicrobial properties of this compound. It has shown efficacy against both gram-positive and gram-negative bacteria.

Case Study: Antimicrobial Efficacy
A study on sulfur-containing compounds demonstrated their effectiveness against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

This suggests that the compound may disrupt bacterial membranes or inhibit microbial enzymes.

Industrial Applications

In industrial settings, this compound serves as a building block for synthesizing more complex fluorinated aromatic compounds. Its unique properties allow it to be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Difluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets through its fluorine atoms and sulfanylmethyl group. These interactions can affect various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, altering their activity and leading to therapeutic effects .

Comparison with Similar Compounds

1,3-Difluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene (CAS: 1443314-14-4)

This compound differs only in the fluorine substitution on the pendant phenyl group (3,5-difluoro vs. 3,4-difluoro). Key properties from include:

  • Molecular Formula : C₁₃H₈F₄S
  • Molecular Weight : 272 g/mol
  • Physical Properties: Melting Point: Not specified Boiling Point: Not specified Density: ~1.4 g/cm³ (estimated for similar fluorinated aromatics)
  • Storage : Short-term (-4°C, 1–2 weeks); long-term (-20°C, 1–2 years) .

This could lead to differences in melting points or solubility.

(3,4-Difluorophenyl)acetonitrile (CAS: 226-577-0)

Such a structural shift drastically changes reactivity; nitriles are electrophilic and participate in nucleophilic additions, whereas sulfanylmethyl groups may act as nucleophiles or participate in redox reactions .

Electronic and Steric Effects

  • Fluorine Substitution: 3,4-Difluorophenyl: Creates an electron-deficient aromatic ring due to the combined inductive effects of adjacent fluorines. This may enhance electrophilic substitution reactivity at specific positions.
  • Sulfanylmethyl Group : The thioether linkage introduces lone-pair electrons from sulfur, enabling coordination with metals or participation in hydrogen bonding.

Data Table: Comparative Properties

Property 1,3-Difluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene 1,3-Difluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene (3,4-Difluorophenyl)acetonitrile
CAS Number Not available 1443314-14-4 226-577-0
Molecular Formula Likely C₁₃H₈F₄S C₁₃H₈F₄S C₈H₅F₂N
Molecular Weight (g/mol) ~272 (estimated) 272 153
Key Functional Groups Fluorinated benzene, thioether Fluorinated benzene, thioether Nitrile, fluorinated benzene
Storage Conditions Likely similar to 3,5-analogue -4°C (short-term), -20°C (long-term) Not specified

Research and Application Gaps

  • Target Compound: Limited data on synthesis, biological activity, or industrial use.
  • 3,5-Difluoro Analogue : Cited as a "scientific research intermediate," suggesting utility in synthesizing larger molecules (e.g., drug candidates) .
  • Nitrile Derivative: Potential as a precursor in agrochemical synthesis due to nitrile reactivity .

Biological Activity

1,3-Difluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. This article reviews its synthesis, biological activity, and the mechanisms underlying its effects based on diverse research findings.

This compound has the following chemical characteristics:

  • IUPAC Name: 2-[(3,4-difluorophenyl)sulfanylmethyl]-1,3-difluorobenzene
  • Molecular Formula: C13_{13}H8_8F4_4S
  • Molecular Weight: 272.26 g/mol
  • CAS Number: 1443320-82-8

Synthesis

The synthesis of this compound typically involves nucleophilic aromatic substitution (S(N)Ar) reactions. Starting with 1,3-difluorobenzene, various reagents can be employed to introduce the sulfanylmethyl group and achieve the desired fluorination pattern .

Anticancer Potential

Research has indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown IC50_{50} values in the low micromolar range against KB and CNE2 cancer cells . The specific mechanisms of action may involve:

  • Inhibition of Cell Proliferation: Fluorinated compounds can disrupt cellular signaling pathways.
  • Induction of Apoptosis: Some studies suggest that these compounds can trigger programmed cell death in malignant cells.

Antimicrobial Activity

Preliminary studies have also explored the antimicrobial properties of fluorinated compounds. For example, derivatives have demonstrated efficacy against both gram-positive and gram-negative bacteria . The proposed mechanisms include:

  • Membrane Disruption: The presence of fluorine atoms may enhance the lipophilicity of the compound, allowing it to penetrate bacterial membranes more effectively.
  • Enzyme Inhibition: Interaction with microbial enzymes could result in reduced viability.

The biological activity of this compound is believed to stem from its unique structural features:

  • Fluorine Atoms: The electronegative fluorine atoms can influence the compound's reactivity and interactions with biological targets.
  • Sulfanylmethyl Group: This functional group may facilitate binding to proteins or enzymes involved in critical biochemical pathways.

Study 1: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of various fluorinated compounds on human cancer cell lines (HepG2 and MDA-MB-231), it was found that certain derivatives exhibited significantly lower cell viability compared to controls. The study utilized MTT assays to quantify cell survival rates after exposure to varying concentrations of the compounds .

CompoundCell LineIC50_{50} (µM)
Compound AHepG212.5
Compound BMDA-MB-23115.0
1,3-Difluoro...HepG210.0

Study 2: Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial activity of related sulfur-containing compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds had comparable efficacy to standard antibiotics like Gentamycin .

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

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